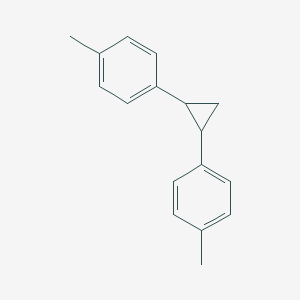
10-Methyltridecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyltridecan-2-one is a chemical compound with the molecular formula C14H28O. It is known for its role as a sex pheromone in certain insect species, particularly the southern corn rootworm, Diabrotica undecimpunctata howardi . This compound is a ketone, characterized by a methyl group attached to the tenth carbon of a tridecane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyltridecan-2-one can be achieved through various methods. One notable method involves the Grignard coupling of protected bromohydrins with alkylcuprate . Another method includes the use of hydrazine hydrate, caustic soda, carbinol, absolute ethyl alcohol, and aqueous hydrochloric acid . These reagents and conditions facilitate the formation of the desired ketone structure.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials such as octane-1,8-diol . The synthesis is carried out in multiple steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
10-Methyltridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 10-methyltridecanoic acid, while reduction can produce 10-methyltridecan-2-ol.
Wissenschaftliche Forschungsanwendungen
10-Methyltridecan-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of ketone reactivity and synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methyldec-2-yl propanoate: Another pheromone used by the northern corn rootworm.
10-Methyldodecyl acetate: A related compound with similar pheromone activity.
Uniqueness
10-Methyltridecan-2-one is unique due to its specific structure and the position of the methyl group, which confers distinct pheromone activity. Its synthesis and reactivity also differ from similar compounds, making it a valuable subject of study in chemical ecology and pest management .
Eigenschaften
| 126354-09-4 | |
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
10-methyltridecan-2-one |
InChI |
InChI=1S/C14H28O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13H,4-12H2,1-3H3 |
InChI-Schlüssel |
NJTTWHKSGLGWQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CCCCCCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


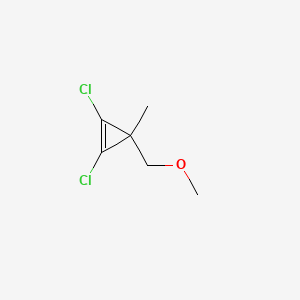


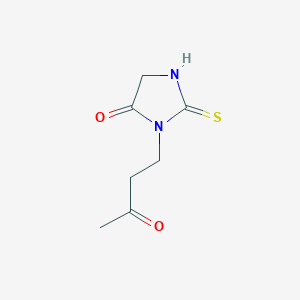

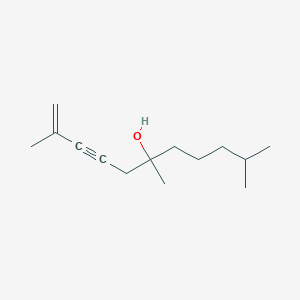
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
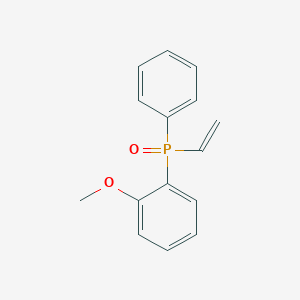
![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
